molecular formula C17H20FN3O B7642898 3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide

3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide

Cat. No. B7642898
M. Wt: 301.36 g/mol
InChI Key: PCQUQSXMNNRSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide, also known as FMBA, is a small molecule compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays an important role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide exerts its biological effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many types of cancer and is involved in the development and progression of cancer. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, this compound has been shown to inhibit the aggregation of amyloid beta peptide by binding to its hydrophobic pockets, leading to the prevention of neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of CK2 activity, inhibition of amyloid beta peptide aggregation, and inhibition of virus replication. These effects are mediated by the inhibition of CK2, which regulates various cellular processes, including cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for CK2 inhibition, which makes it a useful tool for studying the role of CK2 in various cellular processes. Another advantage is its ability to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment. However, one limitation is its solubility, which can affect its bioavailability and efficacy. Another limitation is its potential toxicity, which requires careful consideration when designing experiments.

Future Directions

There are several future directions for the research on 3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide. One direction is to investigate its potential therapeutic applications in cancer treatment, neurodegenerative disease treatment, and infectious disease treatment. Another direction is to explore its mechanisms of action in more detail, including its effects on other cellular processes and its interaction with other proteins. Additionally, the development of new analogs of this compound with improved solubility and efficacy could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide involves several steps, including the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The starting materials include 5-fluoropyridin-2-ylamine, 2-methyl-1-bromo-1-(4-methylphenyl)propane, and 4-formylbenzoic acid. The reaction of the starting materials is carried out using a combination of organic solvents and reagents under controlled conditions. The final product is purified using column chromatography and recrystallization.

Scientific Research Applications

3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide has been used in various scientific research studies, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. In infectious disease research, this compound has been shown to inhibit the replication of viruses, including hepatitis C virus and human immunodeficiency virus.

properties

IUPAC Name

3-[[[1-(5-fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c1-11(2)16(15-7-6-14(18)10-20-15)21-9-12-4-3-5-13(8-12)17(19)22/h3-8,10-11,16,21H,9H2,1-2H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQUQSXMNNRSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=C(C=C1)F)NCC2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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